molecular formula C3H2N2O3S B3192639 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid CAS No. 64007-52-9

5-Thioxo-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid

Cat. No. B3192639
CAS RN: 64007-52-9
M. Wt: 146.13 g/mol
InChI Key: XSVCUDFXFOLLEI-UHFFFAOYSA-N
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Description

“5-Thioxo-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid” is a complex organic compound. It is part of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained . Another method involves the reaction of acid hydrazides with carbon disulfide under basic conditions .


Molecular Structure Analysis

The molecular structure of these compounds is determined based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures .


Chemical Reactions Analysis

Their reactions with benzoyl chloride gave benzoylcarbohydrazides, which under the action of thionyl chloride were cyclized to the respective 2,5-disubstituted oxadiazoles . The reaction of these products with alkyl halides gave S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined through various spectroscopic techniques, including IR, 1 H NMR, 13 C NMR, and mass spectral data . In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, compounds in the 1,3,4-oxadiazole family are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anti-infective, and anti-HIV activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by the 1,3,4-oxadiazole family, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3S/c6-2(7)1-4-5-3(9)8-1/h(H,5,9)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCUDFXFOLLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596645
Record name 5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thioxo-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid

CAS RN

64007-52-9
Record name 5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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